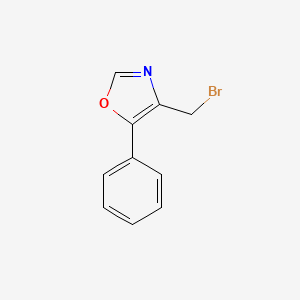
4-(Bromomethyl)-5-phenyloxazole
Descripción general
Descripción
The compound "4-(Bromomethyl)-5-phenyloxazole" is a brominated oxazole derivative. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring, and they are known for their utility in organic synthesis and potential pharmacological activities. The presence of a bromomethyl group suggests that this compound could be used as an intermediate in the synthesis of more complex molecules, as the bromine atom is a good leaving group in nucleophilic substitution reactions.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. For instance, the paper titled "2-phenyl-4-bis(methylthio)methyleneoxazol-5-one: versatile template for diversity oriented synthesis of heterocycles" describes a versatile template for synthesizing novel heterocyclic scaffolds, which could potentially be adapted for the synthesis of "4-(Bromomethyl)-5-phenyloxazole". Although the exact synthesis of "4-(Bromomethyl)-5-phenyloxazole" is not detailed in the provided papers, the methodologies discussed could be relevant.
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be characterized using various spectroscopic and computational techniques. For example, the paper "Synthesis, FT-IR investigation and computational study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole" reports on the use of FT-IR and computational methods to investigate the structure of a related brominated oxazole. These techniques could be applied to "4-(Bromomethyl)-5-phenyloxazole" to gain insights into its molecular geometry, electronic structure, and vibrational frequencies.
Chemical Reactions Analysis
Brominated oxazoles can participate in various chemical reactions due to the presence of the reactive bromomethyl group. The paper "Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles" discusses the regioselective metallation of a brominated compound, which could be analogous to reactions involving "4-(Bromomethyl)-5-phenyloxazole". The bromine atom can act as a good leaving group, allowing for nucleophilic substitution reactions that can lead to a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(Bromomethyl)-5-phenyloxazole" can be inferred from studies on similar compounds. For instance, the paper "Experimental and theoretical characterization of the 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole" provides insights into the properties of a brominated benzoxazole, including its crystal structure, vibrational frequencies, and nonlinear optical (NLO) effects. These properties are crucial for understanding the behavior of the compound under different conditions and for predicting its reactivity.
Aplicaciones Científicas De Investigación
Synthesis of Block Copolymers
- Scientific Field : Polymer Chemistry
- Application Summary : The compound is used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
- Methods of Application : The process involves the use of a RAFT-macro agent, which is obtained using 4-bromomethyl benzoyl chloride and N-bromosuccinimide. The reaction parameters such as concentration and time were evaluated .
- Results : The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
Synthesis of Ligands
- Scientific Field : Organic Chemistry
- Application Summary : 4-(Bromomethyl)benzonitrile, a similar compound, is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
- Methods of Application : It is also useful in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
- Results : The product is soluble in chloroform and methanol, but insoluble in water .
pH Indicator
- Scientific Field : Analytical Chemistry
- Application Summary : Bromothymol blue, a compound with a bromomethyl group, is used as a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Methods of Application : It is typically sold in solid form as the sodium salt of the acid indicator .
- Results : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively. It is bright aquamarine by itself, and greenish-blue in a neutral solution .
Synthesis of Eprosartan
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 4-(Bromomethyl)benzoic acid, a similar compound, is used as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
- Methods of Application : The specific synthesis methods would depend on the overall synthetic route chosen for eprosartan .
- Results : Eprosartan is a clinically used antihypertensive agent .
Synthesis of 2-Cyano-4’-bromomethylbiphenyl
- Scientific Field : Organic Chemistry
- Application Summary : 4’-Bromomethyl-2-biphenylcarbonitrile is a compound with a bromomethyl group that is used in organic synthesis .
- Methods of Application : The specific synthesis methods would depend on the overall synthetic route chosen .
- Results : The product is a crystalline solid with a melting point of 125-128 °C .
Synthesis of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin)
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 4-(Bromomethyl)benzoic acid, a similar compound, is used as an intermediate in the synthesis of temoporfin, a second-generation photosensitizer .
- Methods of Application : The specific synthesis methods would depend on the overall synthetic route chosen for temoporfin .
- Results : Temoporfin is used in photodynamic therapy for the treatment of cancer .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(bromomethyl)-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYSMAZUGYWNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379969 | |
| Record name | 4-(bromomethyl)-5-phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-5-phenyloxazole | |
CAS RN |
368869-94-7 | |
| Record name | 4-(Bromomethyl)-5-phenyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368869-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(bromomethyl)-5-phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)-5-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



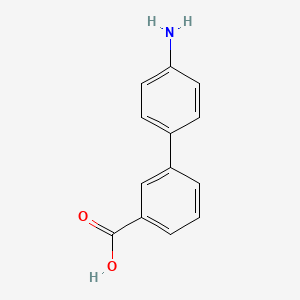
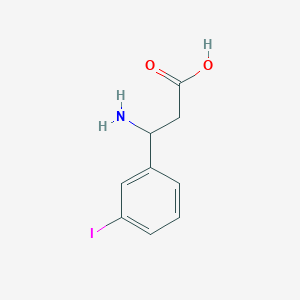
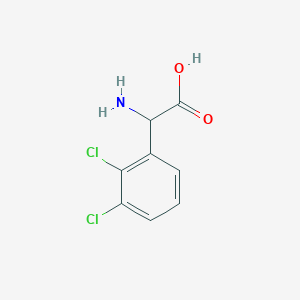
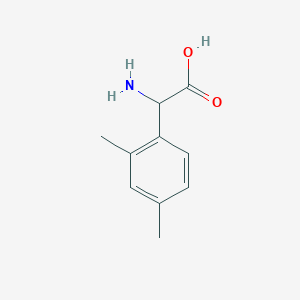
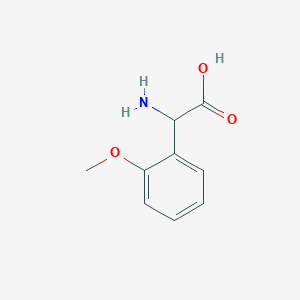
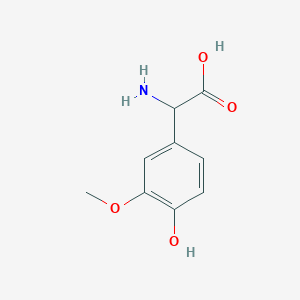
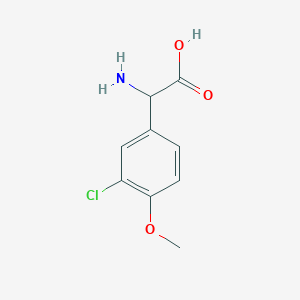
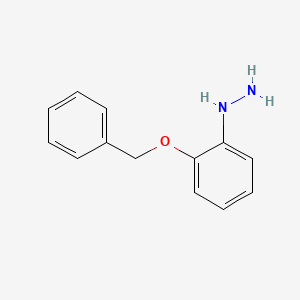



![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)

